Cas no 2248405-07-2 (Benzoic acid, 3-(difluoromethyl)-5-fluoro-)

Benzoic acid, 3-(difluoromethyl)-5-fluoro- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(difluoromethyl)-5-fluoro-
- 3-(Difluoromethyl)-5-fluorobenzoic acid
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- インチ: 1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
- InChIKey: RZXIDADGPWMBDO-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(F)=CC(C(F)F)=C1
じっけんとくせい
- 密度みつど: 1.417±0.06 g/cm3(Predicted)
- Boiling Point: 269.4±40.0 °C(Predicted)
- 酸度系数(pKa): 3.57±0.10(Predicted)
Benzoic acid, 3-(difluoromethyl)-5-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028OOA-250mg |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 250mg |
$664.00 | 2024-05-25 | |
Aaron | AR028OWM-1g |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 1g |
$1802.00 | 2025-02-16 | |
1PlusChem | 1P028OOA-100mg |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 100mg |
$485.00 | 2024-05-25 | |
1PlusChem | 1P028OOA-2.5g |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 2.5g |
$2449.00 | 2024-05-25 | |
Aaron | AR028OWM-2.5g |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 2.5g |
$2681.00 | 2023-12-15 | |
1PlusChem | 1P028OOA-10g |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 10g |
$5298.00 | 2024-05-25 | |
Enamine | EN300-6509399-5.0g |
3-(difluoromethyl)-5-fluorobenzoic acid |
2248405-07-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
Enamine | EN300-6509399-0.25g |
3-(difluoromethyl)-5-fluorobenzoic acid |
2248405-07-2 | 95.0% | 0.25g |
$487.0 | 2025-03-14 | |
Aaron | AR028OWM-250mg |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 250mg |
$1356.00 | 2025-02-16 | |
Aaron | AR028OWM-5g |
3-(difluoromethyl)-5-fluorobenzoicacid |
2248405-07-2 | 95% | 5g |
$3955.00 | 2023-12-15 |
Benzoic acid, 3-(difluoromethyl)-5-fluoro- 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
Benzoic acid, 3-(difluoromethyl)-5-fluoro-に関する追加情報
Benzoic acid, 3-(difluoromethyl)-5-fluoro- (CAS No. 2248405-07-2): A Comprehensive Overview in Modern Chemical Biology and Medicine
Benzoic acid, 3-(difluoromethyl)-5-fluoro-, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2248405-07-2, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic derivative has garnered considerable attention due to its structural complexity and versatile reactivity, making it a valuable intermediate in the development of novel therapeutic agents. The presence of both fluorine and difluoromethyl substituents imparts unique electronic and steric properties, enhancing its potential as a building block for drug design.
The< strong>3-(difluoromethyl)-5-fluoro moiety within the molecule is particularly noteworthy for its influence on metabolic stability and binding affinity. Recent studies have highlighted the importance of such substituents in improving pharmacokinetic profiles, a critical factor in drug efficacy. The difluoromethyl group, in particular, is known to enhance lipophilicity and metabolic resistance, while the fluoro atom at the 5-position contributes to optimal interactions with biological targets.
In the context of modern medicinal chemistry, Benzoic acid, 3-(difluoromethyl)-5-fluoro- has been explored as a precursor for various pharmacophores. Its aromatic core allows for facile functionalization at multiple positions, enabling the synthesis of diverse derivatives with tailored biological activities. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The electron-withdrawing nature of the fluorinated substituents enhances the compound's ability to interact with these enzymes' active sites, leading to potent inhibitory effects.
Recent advancements in computational chemistry have further illuminated the structural features that contribute to the biological activity of CAS No. 2248405-07-2. Molecular docking studies have demonstrated that the combination of fluoro and difluoromethyl groups optimizes binding interactions with protein targets, thereby increasing drug-like properties. These insights have guided the rational design of next-generation compounds with improved therapeutic profiles.
The pharmaceutical industry has also shown interest in< strong>Benzoic acid, 3-(difluoromethyl)-5-fluoro- for its potential applications in antiviral and anticancer research. Preliminary investigations suggest that derivatives of this compound exhibit inhibitory activity against viral proteases and kinases, making them promising candidates for antiviral therapies. Additionally, modifications to the aromatic core have yielded compounds with selective cytotoxicity toward cancer cell lines, highlighting its role in oncology research.
Synthetic methodologies for obtaining high-purity< strong>CAS No. 2248405-07-2 are another area of active investigation. Advances in green chemistry principles have led to more sustainable synthetic routes, minimizing waste and reducing environmental impact. Catalytic processes involving transition metals have been particularly effective in constructing the desired fluorinated aromatic structures efficiently.
The role of fluorine atoms in modulating pharmacological properties cannot be overstated. In< strong>Benzoic acid, 3-(difluoromethyl)-5-fluoro-, fluorine at the 5-position influences both electronic distribution and hydrogen bonding capabilities, enhancing binding affinity to biological targets. This phenomenon has been exploited to develop more potent and selective drugs, underscoring the importance of fluorine chemistry in modern drug discovery.
In conclusion, Benzoic acid, 3-(difluoromethyl)-5-fluoro- (CAS No. 2248405-07-2) stands as a pivotal compound in pharmaceutical research due to its structural versatility and functional utility. Its unique substitution pattern offers opportunities for designing novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. As computational tools and synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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